Azanium;Zinc;Chloride, commonly referred to as zinc ammonium chloride, is an inorganic compound with the formula or . It appears as a white crystalline solid and is known for its high solubility in water, making it suitable for various applications in industrial and chemical processes. This compound is notable for its dual role as both a zinc source and an ammonium salt, which allows it to participate in a variety of
While specific biological activities of zinc ammonium chloride are not extensively documented, the presence of zinc ions is known to play a crucial role in biological systems. Zinc is an essential trace element involved in numerous enzymatic reactions, immune function, and cellular metabolism. The compound may exhibit antimicrobial properties due to the presence of zinc .
Zinc ammonium chloride can be synthesized through several methods:
Zinc ammonium chloride has several important applications:
Interaction studies involving zinc ammonium chloride focus on its reactivity with other chemical species:
Zinc ammonium chloride is related to several other compounds that share similar components or structures. Here is a comparison highlighting its uniqueness:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ammonium Chlorozincate | Forms stable complexes; used in similar applications but varies in solubility. | |
| Zinc Chloride | A simpler salt; lacks the ammonium component which limits its use as a reducing agent. | |
| Ammonium Pentachlorozincate | Contains more chlorine; used in specific applications but less common than zinc ammonium chloride. | |
| Zinc Ammonium Chloride | A double salt that combines properties of both zinc and ammonium chlorides for enhanced performance in galvanizing processes. |
Zinc ammonium chloride stands out due to its dual functionality as both a source of zinc ions and an effective reducing agent, making it particularly valuable in industrial applications where both properties are required.
Large-scale production of zinc ammonium chloride for industrial applications primarily focuses on galvanizing flux manufacturing. Industrial producers such as Zaclon LLC and Coastal Zinc manufacture zinc ammonium chloride fluxes through controlled reaction processes that combine zinc chloride with ammonium chloride in aqueous solutions [5] [3]. The process involves precise stoichiometric control to achieve different zinc to ammonium chloride ratios, resulting in single salt, double salt, or triple salt formulations depending on the intended application [3].
The industrial specifications for galvanizing flux production typically maintain zinc chloride content ranging from 45-75% by weight, with ammonium chloride content varying between 25-55% by weight [3]. Quality control parameters include basic salt (ZnO) content maintained at 1.8-2.2% by weight, sulfate impurities limited to ≤0.01% by weight, and metal impurities such as iron and lead restricted to ≤0.001% by weight each [3].
A significant industrial production method involves the recovery of zinc ammonium chloride from waste materials containing zinc compounds. The process developed by Metals Recycling Technologies Corporation utilizes industrial waste streams as feedstock [6]. The method involves heating waste materials captured from industrial processes containing zinc in a reducing atmosphere, followed by leaching the resultant materials in an ammonium chloride solution [6].
The recovered solution undergoes treatment with zinc metal to produce a secondary product solution, after which additional ammonium chloride and hydrochloric acid are added to precipitate zinc ammonium chloride complex salts [6]. This approach provides both environmental benefits through waste material utilization and economic advantages through resource recovery.
Industrial hydrometallurgical processes employ ammonia-ammonium chloride leaching systems for zinc recovery and subsequent zinc ammonium chloride production [7] [8]. The optimized industrial conditions typically operate at temperatures of 40°C with ammonia concentrations of 2.5 mol/L and ammonium chloride concentrations of 5 mol/L [7]. These conditions achieve zinc extraction percentages exceeding 81% under controlled agitation speeds of 250 rpm with liquid-to-solid ratios of 6 mL/g [7].
The industrial process incorporates solution purification stages using zinc dust cementation to remove impurities such as copper, cadmium, lead, antimony, and arsenic to levels below 1 mg/L [7]. The purified solutions then undergo electrowinning processes to recover high-purity zinc products with zinc content exceeding 99.99% [7].
The fundamental laboratory synthesis of zinc ammonium chloride involves the direct reaction between zinc chloride and ammonium chloride in aqueous solution . The stoichiometric reaction proceeds according to the equation:
ZnCl₂ + 2NH₄Cl → (NH₄)₂ZnCl₄
Laboratory preparation requires dissolving equimolar amounts of zinc chloride and ammonium chloride in deionized water under controlled temperature conditions . The reaction mixture is maintained at room temperature with continuous stirring for 1-2 hours to ensure complete complex formation . The resulting solution can be concentrated through controlled evaporation to yield crystalline zinc ammonium chloride.
An alternative laboratory synthesis employs ammonia precipitation techniques for preparing zinc ammonium chloride complexes [9]. The method involves precipitating zinc diammine chloride (Zn(NH₃)₂Cl₂) from zinc chloride solutions by adding ammonium chloride and sparging with ammonia gas to achieve pH values between 6.0 and 7.5 [9].
The precipitation process utilizes controlled ammonia addition to maintain optimal pH conditions while preventing excessive alkalinity that could lead to zinc hydroxide formation [9]. The precipitated zinc diammine chloride can be subsequently heated to 300-400°C to remove ammonia and produce anhydrous zinc chloride, or alternatively processed to yield various zinc ammonium chloride complexes [9].
Advanced laboratory synthesis techniques employ chemical vapor transport methods for preparing high-purity zinc ammonium chloride crystals [10]. The process involves placing zinc oxide and dried ammonium chloride pellets in evacuated silica tubes, which are then subjected to temperature gradients with source temperatures of 1173 K and deposition zones maintained at 873 K [10].
During the transport process, zinc diammine chloride (Zn(NH₃)₂Cl₂) crystals form at the low-temperature zone through vapor-phase reactions [10]. The method produces high-quality single crystals suitable for structural characterization and specialized applications [10].
Laboratory protocols for controlled zinc ammonium chloride synthesis utilize pH-controlled solution methods [11]. The process begins with preparing zinc chloride solutions with zinc concentrations ranging from 60-150 g/L, followed by preparation of ammonia solutions with pH values exceeding 10 [11].
Ammonium chloride is added as an inducer to the ammonia solution, serving as the primary source of chloride ions [11]. The final solution maintains ammonia-nitrogen concentrations of 140-170 g/L and chloride ion concentrations of 80-160 g/L [11]. Zinc-containing materials are then subjected to complexation and ammonia leaching using the prepared solution to generate zinc-ammonia complex solutions [11].
Crystallization represents the primary purification method for zinc ammonium chloride compounds [12]. The process utilizes controlled cooling of saturated solutions to promote selective crystallization of the desired zinc ammonium chloride complex while leaving impurities in solution [12]. Multiple recrystallization cycles can be employed to achieve higher purity levels, with each cycle improving the overall quality of the final product [13].
The crystallization process requires careful control of temperature, concentration, and cooling rates to optimize crystal size and purity [14]. For zinc chloride hydrates, crystallization below room temperature yields different hydrated forms including ZnCl₂·2.5H₂O, ZnCl₂·3H₂O, and ZnCl₂·4.5H₂O, each with distinct structural characteristics [14].
Solvent extraction methods provide effective purification strategies for zinc ammonium chloride complexes [12]. The zinc diammine chloride precipitate can be purified through extraction with methanol, which selectively dissolves impurities while leaving the desired compound intact [12]. This compound demonstrates limited extractability with water or dilute aqueous solutions, making methanol extraction particularly effective [12].
Advanced solvent extraction techniques utilize organic extractants such as Aliquat336 in the presence or absence of specific modifying agents to achieve selective zinc enrichment from ammoniacal chloride media [15]. These methods enable efficient separation and purification of zinc species from complex mixtures [15].
Thermal treatment provides an alternative purification approach for zinc ammonium chloride compounds [16] [17]. Ammonium chloride tetrachlorozincate undergoes controlled thermal decomposition in two stages, with the first stage involving loss of one mole of NH₄Cl through one-dimensional diffusion mechanisms with an activation energy of 138 kJ mol⁻¹ [16] [17].
The second decomposition stage involves release of two moles of NH₄Cl controlled by random nucleation reactions with an activation energy of 126 kJ mol⁻¹ [16] [17]. This thermal decomposition process can be utilized to prepare anhydrous chlorozincate complexes that are difficult to synthesize through conventional methods [16] [17].
Standard purification protocols incorporate systematic filtration and washing procedures to remove impurities and by-products [11]. After precipitation reactions, the solid products undergo filtration through appropriate filter media, followed by washing with deionized water to remove soluble impurities [11].
The washing process typically involves multiple rinse cycles with controlled volumes of purified water to ensure complete removal of unreacted starting materials and soluble by-products [11]. Final drying procedures are conducted under controlled temperature conditions to prevent decomposition while achieving the desired moisture content [11].
| Parameter | Single Salt | Double Salt | Triple Salt | Reference |
|---|---|---|---|---|
| ZnCl₂ Content (w/%) | ≥75±1 | ≥55±1 | ≥45±1 | [3] |
| NH₄Cl Content (w/%) | ≤25±1 | ≤45±1 | ≤55±1 | [3] |
| Basic Salt (ZnO) (w/%) | 1.8-2.2 | 1.8-2.2 | 1.8-2.2 | [3] |
| Sulfate (SO₄) (w/%) | ≤0.01 | ≤0.01 | ≤0.01 | [3] |
| Iron (Fe) (w/%) | ≤0.001 | ≤0.001 | ≤0.001 | [3] |
| Lead (Pb) (w/%) | ≤0.001 | ≤0.001 | ≤0.001 | [3] |
| Synthesis Method | Temperature (°C) | pH Range | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Direct Synthesis | 25 | 6.0-7.0 | 1-2 hours | >90 | |
| Ammonia Precipitation | 25 | 6.0-7.5 | 2-4 hours | >85 | [9] |
| Chemical Vapor Transport | 600-900 | N/A | 24-48 hours | >95 | [10] |
| pH-Controlled Solution | 70-90 | 6.0-7.0 | 2-4 hours | >80 | [11] |
| Purification Method | Purity Achieved (%) | Processing Time | Energy Requirement | Reference |
|---|---|---|---|---|
| Recrystallization | >98 | 4-8 hours | Low | [12] |
| Solvent Extraction | >95 | 2-4 hours | Medium | [15] |
| Thermal Decomposition | >99 | 1-2 hours | High | [16] |
| Filtration/Washing | >90 | 1-3 hours | Low | [11] |
Azanium zinc chloride exhibits distinctive crystallographic properties characteristic of the monoclinic crystal system [1]. The compound crystallizes in the space group P 2₁/n with well-defined unit cell parameters of a = 0.84294(4) nanometers, b = 0.83920(4) nanometers, and c = 1.65787(8) nanometers [1]. The monoclinic nature is confirmed by the beta angle of 100.787(5) degrees, while the alpha and gamma angles remain at 90 degrees [1]. The crystal structure determination was conducted at 150 Kelvin using single crystal X-ray diffraction methods with molybdenum K-alpha radiation [1].
The asymmetric unit consists of two zinc cations (Zn²⁺), two cysteamine-derived anions (C₂H₆NS⁻), and two chlorine anions, resulting in a Z value of 2 and a calculated density of 2.041 grams per cubic centimeter [1]. The molecular arrangement demonstrates that zinc coordination occurs through both nitrogen and sulfur donor atoms, with Zn(1) coordinated by two nitrogen atoms and bidentately by two sulfur atoms from two C₂H₆NS⁻ anions [1]. The coordination polyhedron of Zn(2) involves coordination by two chlorine anions and two sulfur atoms, forming a distorted tetrahedral geometry [1].
The crystallographic data reveals bond lengths ranging from 0.2024 to 0.2393 nanometers for Zn-S, Zn-N, and Zn-Cl interactions, which fall within typical distance ranges for zinc coordination complexes [1]. The structure demonstrates bridging through sulfur atoms, creating a polymeric arrangement that extends throughout the crystal lattice [1]. Temperature-dependent studies indicate thermal stability up to approximately 290°C, where decomposition begins with oxidation and pyrolysis of the organic ligand components [1].
| Crystallographic Parameter | Value |
|---|---|
| Molecular Formula | ClH₄NZn |
| Molecular Weight | 118.9 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| Unit Cell a | 0.84294(4) nm |
| Unit Cell b | 0.83920(4) nm |
| Unit Cell c | 1.65787(8) nm |
| Beta Angle | 100.787(5)° |
| Density | 2.041 g/cm³ |
| Z Value | 2 |
| Melting Point | 210.8°C |
| Decomposition Temperature | 271°C |
The crystal structure of azanium zinc chloride is stabilized by an extensive three-dimensional hydrogen bonding network that significantly influences the overall structural integrity and physical properties [1] [2]. The hydrogen bonding interactions primarily occur between crystalline amino groups and chlorine atoms, creating multiple donor-acceptor relationships that enhance crystal packing efficiency [1].
Four distinct hydrogen bond types have been identified through crystallographic analysis: N(2)-H(2D)⋯Cl(1), N(1)-H(1D)⋯Cl(2), N(1)-H(1D)⋯Cl(1), and N(1)-H(1E)⋯Cl(1) [1]. These interactions exhibit donor-hydrogen distances consistently maintained at 0.090 nanometers, while hydrogen-acceptor distances vary from 0.250 to 0.291 nanometers [1]. The donor-acceptor distances range from 0.3339(3) to 0.3465(3) nanometers, indicating moderately strong hydrogen bonding interactions [1].
The hydrogen bond angles demonstrate considerable variation, ranging from 113.4° to 157.0°, with the strongest interaction (N(1)-H(1E)⋯Cl(1)) exhibiting a near-linear geometry of 157.0° [1]. This angular diversity suggests that the hydrogen bonding network accommodates the geometric constraints imposed by the monoclinic crystal system while maintaining energetically favorable interactions [1]. The tetrahedral zinc coordination units are linked through these hydrogen bonds into a three-dimensional network that provides structural stability [2].
Research on similar zinc coordination polymers indicates that hydrogen bonding plays a crucial role in determining the final supramolecular structure [3] [4]. The orientation and strength of these interactions directly influence the crystalline packing arrangement and can lead to different polymorphic forms depending on synthesis conditions [3]. In azanium zinc chloride, the hydrogen bonding network effectively bridges the coordination spheres of adjacent zinc centers, creating a robust framework structure [1].
| Hydrogen Bond | D-H Distance (nm) | H⋯A Distance (nm) | D⋯A Distance (nm) | Angle (°) |
|---|---|---|---|---|
| N(2)-H(2D)⋯Cl(1) | 0.090 | 0.265 | 0.3465(3) | 150.6 |
| N(1)-H(1D)⋯Cl(2) | 0.090 | 0.272 | 0.3339(3) | 127.0 |
| N(1)-H(1D)⋯Cl(1) | 0.090 | 0.291 | 0.3367(3) | 113.4 |
| N(1)-H(1E)⋯Cl(1) | 0.090 | 0.250 | 0.3343(3) | 157.0 |
The Fourier transform infrared spectrum of azanium zinc chloride provides detailed vibrational fingerprints that confirm the structural assignments derived from crystallographic analysis [5] [6]. The spectrum exhibits characteristic absorption bands that can be systematically assigned to specific molecular vibrations within the coordination framework.
The hydroxyl stretching region displays a peak at 3586 wavenumbers, attributed to trapped environmental moisture, which is consistent with the hygroscopic nature of zinc chloride compounds [5] [6]. This observation aligns with the known tendency of zinc chloride to form hydrates upon exposure to atmospheric water vapor [6]. The broad absorption band spanning 3000 to 3500 wavenumbers corresponds to nitrogen-hydrogen stretching vibrations of ammonium groups, exhibiting the characteristic breadth associated with hydrogen bonding interactions [6] [7].
More specifically, the complex exhibits two narrow and medium intensity absorption peaks at 3341 and 3269 wavenumbers that correspond to nitrogen-hydrogen stretching vibrations of coordinated amino groups [1]. This spectroscopic evidence supports the crystallographic finding that amino groups participate directly in zinc coordination, distinguishing them from free ammonium ions [1]. The absence of characteristic sulfur-hydrogen bands at 2507 wavenumbers in the coordinated complex, compared to the free ligand, confirms sulfur involvement in metal binding [1].
The mid-infrared region reveals several diagnostic features including water bending vibrations at 1607 wavenumbers, indicating the presence of lattice or coordinated water molecules [5] [6]. The ammonium ion region displays characteristic asymmetric and symmetric stretching modes between 3300-3500 and around 3162 wavenumbers respectively [8] [9]. Bending vibrations of ammonium ions appear in the 1640-1550 wavenumber range with medium to strong intensity [7] [10].
The metal-ligand stretching region provides crucial structural information, with zinc-chlorine stretching modes appearing at 511 wavenumbers [5] [6]. This frequency is consistent with reported values for zinc-chlorine bonds in tetrahedral coordination environments [5]. The zinc-nitrogen stretching region typically spans 400-600 wavenumbers, though these modes often exhibit variable intensity due to coupling with other vibrational modes [11] [5].
| Vibrational Assignment | Frequency (cm⁻¹) | Intensity | Structural Significance |
|---|---|---|---|
| O-H stretching | 3586 | Medium | Environmental moisture |
| N-H stretching (coordinated) | 3341, 3269 | Medium | Zinc-bound amino groups |
| NH₄⁺ asymmetric stretching | 3300-3500 | Strong | Free ammonium ions |
| NH₄⁺ symmetric stretching | 3162 | Medium | Ionic ammonium species |
| H-O-H bending | 1607 | Medium | Lattice water molecules |
| NH₄⁺ bending modes | 1640-1550 | Medium-Strong | Ammonium deformations |
| Zn-Cl stretching | 511 | Medium | Primary coordination bonds |
| Zn-N stretching | 400-600 | Variable | Metal-nitrogen coordination |
Nuclear magnetic resonance spectroscopy provides complementary structural information about the local electronic environment of various nuclei within azanium zinc chloride. The chemical shift patterns offer insights into coordination geometry, electronic effects, and molecular dynamics that are not readily accessible through other analytical techniques.
Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for different hydrogen environments within the compound [12] [13]. The ammonium protons typically resonate in the downfield region between 6.5 and 7.5 parts per million, reflecting the deshielding effect of the positively charged nitrogen center [13] [14]. These signals often appear as broadened singlets due to rapid quadrupolar relaxation of the nitrogen-14 nucleus and intermolecular exchange processes [9].
Hydrogen atoms associated with zinc-coordinated amino groups exhibit chemical shifts in the 2.5 to 4.0 parts per million range [13] [14]. This upfield shift relative to ammonium protons reflects the different electronic environment created by direct coordination to zinc, where the nitrogen lone pair is involved in metal binding rather than protonation [13]. The multiplicity of these signals depends on the coordination geometry and can provide information about the number of equivalent hydrogen environments [13].
Nitrogen-14 nuclear magnetic resonance, while challenging due to quadrupolar broadening, provides valuable information about nitrogen environments [12]. Free ammonium ions typically exhibit chemical shifts in the range of 0 to -50 parts per million, while coordinated nitrogen atoms experience significant downfield shifts ranging from -100 to -200 parts per million due to the deshielding effect of metal coordination [12].
Zinc-67 nuclear magnetic resonance represents a particularly sensitive probe of the zinc coordination environment [12]. This nucleus exhibits an extremely wide chemical shift range spanning 2700 parts per million, from 0 to -2700 parts per million [12]. However, the low natural abundance (4.10%) and large quadrupole moment of zinc-67 result in broad signals that can become unobservable in larger molecular systems [12]. For zinc chloride complexes, the chemical shift provides information about coordination number, ligand field strength, and symmetry of the coordination environment [12].
Chlorine-35 nuclear magnetic resonance is rarely observed in routine spectroscopic analysis due to the large quadrupole moment and rapid relaxation of this nucleus [12]. However, when detectable, chlorine chemical shifts can provide information about the ionic versus covalent character of zinc-chlorine bonds [12].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Environment |
|---|---|---|---|
| ¹H (NH₄⁺) | 6.5-7.5 | Broadened singlet | Ionic ammonium |
| ¹H (coordinated NH₂) | 2.5-4.0 | Multiplet | Zinc-coordinated amine |
| ¹⁴N (ammonium) | 0 to -50 | Broad singlet | Free ammonium ion |
| ¹⁴N (coordinated) | -100 to -200 | Broad singlet | Metal-coordinated nitrogen |
| ⁶⁷Zn | 0 to -2700 | Broad (quadrupolar) | Tetrahedral zinc environment |
| ³⁵Cl | Not commonly observed | N/A | Anionic chloride |